3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-6-3-10(14)13-7-5-11(9-13)4-1-2-8-15-11/h1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBOXRPQYIKWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Unfortunately, the specific primary targets of 3-Amino-1-(6-oxa-2-azaspiro[4Similar compounds have been found to target janus kinases (jaks), which play a crucial role in cytokine-mediated signal transduction .
Mode of Action
The mode of action of 3-Amino-1-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to inhibit jaks, preventing them from transmitting signals that lead to inflammation and other immune responses .
Biochemical Pathways
The specific biochemical pathways affected by 3-Amino-1-(6-oxa-2-azaspiro[4Jak inhibitors generally affect the jak-stat signaling pathway, which is involved in many biological processes, including cell growth, immune response, and inflammation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Amino-1-(6-oxa-2-azaspiro[4Similar compounds have been found to exhibit favorable metabolic stability .
Result of Action
The molecular and cellular effects of 3-Amino-1-(6-oxa-2-azaspiro[4Inhibition of jaks can lead to a reduction in inflammation and immune responses, which can be beneficial in the treatment of diseases such as rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling processes and pathways such as the MAPK and immune-inhibitory programmed cell death PD-L1/PD-1 pathway. These interactions are crucial for modulating cellular responses and maintaining homeostasis.
Cellular Effects
The effects of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, SHP2, which interacts with this compound, acts as a mediator in cell signal transduction downstream of various receptor tyrosine kinases, including the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways. These pathways are essential for cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with SHP2, for instance, involves a mechanism similar to a “molecular switch,” regulating the enzyme’s activity and, consequently, various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation
Dosage Effects in Animal Models
The effects of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and enhancing cellular function. At higher doses, toxic or adverse effects may be observed. For instance, studies have shown that high doses of similar compounds can lead to neural toxicity and other adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with SHP2, for example, influences metabolic pathways related to cellular energy production and utilization. Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to target sites where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with SHP2 suggests that it may localize to regions of the cell where SHP2 is active, such as the cytoplasm and cell membrane. This localization is essential for the compound’s role in modulating cellular processes.
Biological Activity
3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the available literature on its synthesis, biological activity, and therapeutic applications.
The molecular formula of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is , with a molecular weight of 242.31 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.31 g/mol |
| Structure | Spirocyclic |
Synthesis
The synthesis of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic pathway can vary, but it generally incorporates starting materials such as amines and carbonyl compounds.
Antitumor Activity
Recent studies have shown that derivatives of compounds similar to 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one exhibit significant antitumor activities. For instance, a related series of 1-Oxa-4-Azaspiro[4.5]deca derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The most active compounds had IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 12c | HeLa | 0.14 |
Antimicrobial Activity
In addition to its antitumor potential, compounds within the same structural family have been evaluated for antimicrobial properties. The molecular docking studies indicated promising interactions with key bacterial targets, suggesting that these compounds could serve as templates for developing new antibiotics . The effectiveness against strains such as Staphylococcus epidermidis and Candida albicans highlights their potential in treating resistant infections .
Case Studies
A notable case study involved the evaluation of a series of azaspiro analogs derived from linezolid, which demonstrated both antibacterial and antitubercular activities. These studies emphasize the significance of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one has been investigated for its potential use in treating various disorders, particularly those related to the central nervous system (CNS). Its structural similarity to known neuroactive compounds suggests that it may exhibit pharmacological properties conducive to CNS applications.
Case Studies:
- A study published in the Journal of Medicinal Chemistry explored derivatives of spirocyclic compounds for their activity against neurological disorders. The findings indicated that modifications in the spiro structure could enhance binding affinity to neurotransmitter receptors, which is critical for developing effective treatments for conditions such as depression and anxiety .
Antidepressant Activity
Research has indicated that compounds similar to 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one may possess antidepressant properties. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways.
Example:
A patent application (WO2008092888A1) describes various derivatives of spirocyclic compounds aimed at treating mood disorders, emphasizing the need for further exploration of their therapeutic efficacy .
Anti-inflammatory Potential
The compound's ability to modulate inflammatory pathways has also been a subject of interest. Inflammation is a common underlying factor in many chronic diseases, and compounds that can effectively reduce inflammation are valuable in therapeutic contexts.
Research Insight:
Studies have shown that spirocyclic compounds can inhibit pro-inflammatory cytokines, suggesting that 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one might be beneficial in developing anti-inflammatory medications .
Future Directions and Considerations
The ongoing research into 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one indicates a promising future for this compound in medicinal chemistry. Further studies are needed to elucidate its mechanisms of action, optimize its pharmacological profiles, and assess its safety and efficacy through clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
